![molecular formula C21H22N4 B3016690 11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 861629-39-2](/img/structure/B3016690.png)
11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of benzimidazoles and isoquinolines, which are both types of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and isoquinoline rings, along with the cyclopentylamino and nitrile groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the benzimidazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitrile group could make it polar, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Structural Studies
Synthetic Pathways : Research has delved into the synthesis of benzimidazo[1,2-a]isoquinolines and related structures, demonstrating various synthetic routes and transformations. For example, studies have described the synthesis of benzimidazo[2,1-a]isoquinolines through the reaction of isocoumarin derivatives with aromatic ortho-diamines, leading to a range of derivatives with potential for further functional modifications (Deady, Loria, & Rodemann, 1998). Such synthetic approaches provide a foundation for creating novel compounds with varied biological and chemical properties.
Structural and Spectral Properties : The spectral properties of benzimidazo[1,2-b]isoquinoline derivatives have been studied, showing these compounds exhibit bright fluorescence, which can be influenced by the nature of substituents. This characteristic suggests their utility in developing fluorescent markers for biomedical applications (Galunov et al., 2003).
Potential Applications
Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activities, highlighting the potential of benzimidazo[1,2-b]isoquinoline derivatives in developing new antimicrobial agents. For example, polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, based on similar structural motifs, have shown significant antibacterial and antifungal properties (Hafez, Alshammari, & El-Gazzar, 2015).
Antitumor Activity : The synthesis of novel compounds with substituents on the isoquinoline system has been explored for their potential antitumor activity. For instance, derivatives with specific substituents have been synthesized and evaluated, showing enhanced activity against a panel of tumor cells, suggesting their potential in cancer therapy (Sami et al., 1996).
Biomedical Markers : The fluorescent properties of certain derivatives indicate their application as biomedical markers. The fluorescence spectra and quantum yields of these compounds make them suitable for use in fluorescence-based assays and imaging techniques (Galunov et al., 2003).
作用機序
Mode of Action
For instance, indenoisoquinolines, trap Top1-DNA cleavage complexes, leading to DNA damage and cell death .
Biochemical Pathways
Isoquinoline alkaloids, which share a similar structure, have been found to affect various pathways in fungi, resulting in the production of new isoquinoline alkaloids known as fumisoquins .
Pharmacokinetics
Its molecular weight (26329) and solid form suggest that it may have good bioavailability .
Result of Action
Similar compounds, such as the indenoisoquinolines, have shown antitumor activity in animal models .
将来の方向性
Given the complexity of this molecule and the classes of compounds it belongs to, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Further studies could explore its potential applications, its synthesis, and its physical and chemical properties .
特性
IUPAC Name |
11-(cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c22-13-17-15-9-3-4-10-16(15)20(23-14-7-1-2-8-14)25-19-12-6-5-11-18(19)24-21(17)25/h5-6,11-12,14,23H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETXIVODANECPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

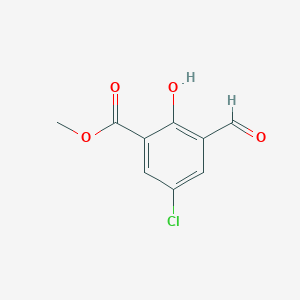
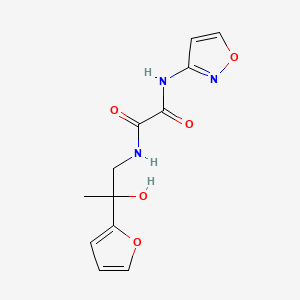
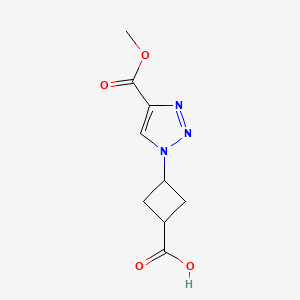
![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)
![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)
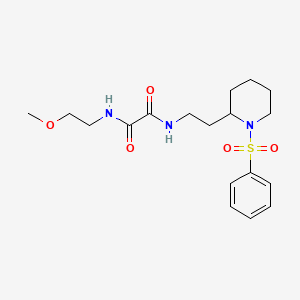

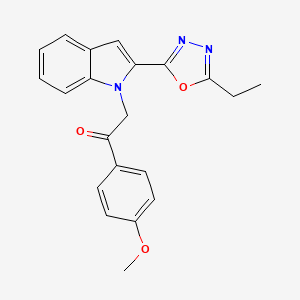
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)
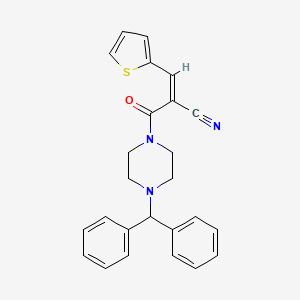
![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)